molecular formula C6H2N6O6 B11624389 5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine

5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine

Cat. No.: B11624389
M. Wt: 254.12 g/mol
InChI Key: UAUCLOVSIVMEMG-UHFFFAOYSA-N
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Description

5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes multiple nitrogen and oxygen atoms arranged in a heterocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable precursor, followed by cyclization and oxidation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, safety measures are crucial due to the potential hazards associated with the use of strong acids and high temperatures.

Chemical Reactions Analysis

Types of Reactions

5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,5-oxadiazole derivatives: These compounds share a similar heterocyclic ring structure and exhibit comparable reactivity and applications.

    Benzoxadiazole derivatives: These compounds have a similar benzene ring fused with an oxadiazole ring and are used in similar applications.

Uniqueness

5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine is unique due to its specific arrangement of functional groups and the presence of both nitro and amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H2N6O6

Molecular Weight

254.12 g/mol

IUPAC Name

5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine

InChI

InChI=1S/C6H2N6O6/c7-1-4(10(13)14)2-6(12(16)18-8-2)3-5(1)11(15)17-9-3/h7H2

InChI Key

UAUCLOVSIVMEMG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2=NO[N+](=C2C3=NO[N+](=C31)[O-])[O-])[N+](=O)[O-])N

Origin of Product

United States

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